molecular formula C30H40F3N3O6 B032749 N-tert-Butyloxycarbonyl Silodosin CAS No. 160970-07-0

N-tert-Butyloxycarbonyl Silodosin

Cat. No.: B032749
CAS No.: 160970-07-0
M. Wt: 595.6 g/mol
InChI Key: KOPCPLUGJAGRLM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyloxycarbonyl Silodosin is a derivative of Silodosin, an α1a-adrenoceptor antagonist used primarily in the treatment of benign prostatic hyperplasia. The addition of the N-tert-Butyloxycarbonyl group serves as a protective group for the amine functionality, enhancing the compound’s stability and facilitating its use in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl Silodosin typically involves the protection of the amine group in Silodosin using di-tert-butyl dicarbonate. This reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction is usually performed in an organic solvent such as acetonitrile or tetrahydrofuran at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyloxycarbonyl Tamsulosin: Another α1a-adrenoceptor antagonist with a similar protective group.

    N-tert-Butyloxycarbonyl Alfuzosin: Used in the treatment of benign prostatic hyperplasia with a similar protective group.

Uniqueness

N-tert-Butyloxycarbonyl Silodosin is unique due to its high selectivity for α1a-adrenoceptors, which minimizes side effects compared to other α1-adrenoceptor antagonists. The presence of the N-tert-Butyloxycarbonyl group enhances its stability and facilitates its use in synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPCPLUGJAGRLM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-Butyloxycarbonyl Silodosin
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N-tert-Butyloxycarbonyl Silodosin
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